5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine
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Overview
Description
5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the nitrogen atom, and a methylsulfonyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki cross-coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(methylsulfonyl)pyridine: Similar structure but lacks the N-methyl group.
5-bromo-2-methylpyridin-3-amine: Similar structure but lacks the methylsulfonyl group
Uniqueness
5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine is unique due to the combination of the bromine, N-methyl, and methylsulfonyl groups on the pyridine ring. This unique combination imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds .
Properties
Molecular Formula |
C7H9BrN2O2S |
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Molecular Weight |
265.13 g/mol |
IUPAC Name |
5-bromo-N-methyl-2-methylsulfonylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2O2S/c1-9-6-3-5(8)4-10-7(6)13(2,11)12/h3-4,9H,1-2H3 |
InChI Key |
JCIZKDWFKUQULX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=CC(=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
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